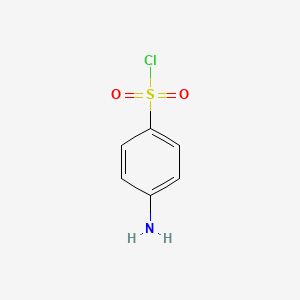

4-aminobenzenesulfonyl Chloride

Description

BenchChem offers high-quality 4-aminobenzenesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-aminobenzenesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-aminobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOJDBAZGOYUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448029 | |

| Record name | 4-aminobenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24939-24-0 | |

| Record name | 4-Aminobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24939-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-aminobenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

p-Aminobenzenesulfonyl chloride solubility in organic solvents

This guide addresses the critical solubility and stability characteristics of p-Aminobenzenesulfonyl chloride (commonly referred to as sulfanilyl chloride).

Executive Summary: The Stability Paradox

Critical Technical Note: Pure, free p-aminobenzenesulfonyl chloride is inherently unstable. It exists as a "transient species" that rapidly undergoes intermolecular self-polymerization. The amino group (

Therefore, in research and drug development, this compound is almost exclusively handled in its N-protected form , most commonly N-acetylsulfanilyl chloride (ASC) (CAS: 121-60-8).

This guide focuses on the solubility and handling of the N-acetyl derivative , with specific protocols for generating the free amino species in situ or post-reaction via hydrolysis.

Part 1: Solubility Profile (N-Acetylsulfanilyl Chloride)

The solubility of N-acetylsulfanilyl chloride is dictated by its polarity and moisture sensitivity. It behaves as a classic electrophilic acid chloride.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes & Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | High | Preferred solvent for synthesis. Excellent solubilization at 0°C to RT. Easily removed. |

| Chloroform / DCE | High | Ideal for recrystallization. DCE (1,2-Dichloroethane) promotes better crystal growth than DCM. | |

| Polar Aprotic | Acetone | High | Used in Schotten-Baumann conditions (mixed with aqueous base). Warning: Must be dry if no base is present to prevent hydrolysis. |

| THF (Tetrahydrofuran) | High | Excellent for reactions requiring higher temperatures than DCM allows. | |

| Acetonitrile | Moderate | Good for polar couplings; however, ensure strict anhydrous conditions. | |

| Aromatic Hydrocarbons | Benzene / Toluene | Low to Moderate | Poor solubility at RT; soluble at reflux. Historically used for purification/recrystallization. |

| Ethers | Diethyl Ether | Low | Not recommended for solubilization; often used as an antisolvent to precipitate the product. |

| Protic Solvents | Water / Alcohols | Incompatible | Do Not Use. Rapid hydrolysis occurs, converting the chloride to sulfonic acid ( |

Part 2: Visualization of Stability & Workflow

The following diagram illustrates the "Stability Trap" of the free amine and the standard "Protection-Deprotection" workflow used in drug development (e.g., Sulfa drug synthesis).

Caption: Workflow contrasting the instability of the free chloride against the standard N-acetyl protection route.

Part 3: Handling & Purification Protocols

Protocol A: Purification of Commercial N-Acetylsulfanilyl Chloride

Commercial samples often contain hydrolyzed acid (p-acetamidobenzenesulfonic acid) due to moisture ingress.

-

Dissolution: Dissolve 10 g of crude material in 30–40 mL of boiling Chloroform or 1,2-Dichloroethane (DCE) .

-

Why? The sulfonic acid impurity is insoluble in non-polar organic solvents and will remain suspended.

-

-

Filtration: Filter the hot solution rapidly through a pre-warmed sintered glass funnel to remove the insoluble acid impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0°C.

-

Collection: Collect the white crystalline precipitate via vacuum filtration.

-

Storage: Store in a desiccator. Moisture is the enemy.

Protocol B: Standard Coupling Reaction (Synthesis of Sulfonamides)

This protocol ensures the sulfonyl chloride remains in solution without hydrolyzing before it reacts with the target amine.

Reagents:

-

N-Acetylsulfanilyl chloride (1.1 equiv)

-

Target Amine (1.0 equiv)[1]

-

Base: Pyridine (solvent/base) or Triethylamine (1.2 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solubilization: Dissolve N-acetylsulfanilyl chloride in anhydrous DCM (approx. 0.2 M concentration).[2]

-

Note: If the solution is cloudy, filter through a plug of cotton/Celite under inert atmosphere.

-

-

Addition: Cool the solution to 0°C . Add the base (Triethylamine) followed by the slow, dropwise addition of the target amine dissolved in minimal DCM.

-

Causality: Low temperature prevents side reactions; slow addition controls the exotherm.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Solvent system: EtOAc/Hexane).

-

Quench: Quench with water. The organic layer will contain the N-acetyl sulfonamide .

-

Deprotection (The "Reveal"): To obtain the free p-amino sulfonamide, reflux the intermediate in 2M HCl or NaOH (depending on linker stability) for 1–2 hours, then neutralize.

Part 4: References

-

Smiles, S., & Stewart, J. (1922). N-Acetylsulfanilyl Chloride.[3][4][5][6][7][8][9][10] Organic Syntheses, Coll. Vol. 1, p. 8.

-

BenchChem. (2025).[2] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.

-

National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of N-Acetylsulfanilyl chloride (CAS 121-60-8).[4] NIST Chemistry WebBook.

-

PubChem. (2025).[6] Compound Summary: N-Acetylsulfanilyl chloride.[3][4][5][6][7][8][10] National Library of Medicine.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. N-Acetylsulfanilyl chloride [webbook.nist.gov]

- 5. 4-(Acetylamino)benzenesulfonyl chloride | SIELC Technologies [sielc.com]

- 6. N-Acetylsulfanilyl chloride | C8H8ClNO3S | CID 8481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 8. N-Acetylsulfanilyl chloride CAS#: 121-60-8 [m.chemicalbook.com]

- 9. N-Acetylsulfanilyl Chloride [drugfuture.com]

- 10. N-acetylsulfanilyl Chloride BP EP USP CAS 121-60-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

Safety precautions for working with 4-aminobenzenesulfonyl chloride

An In-Depth Technical Guide to the Safe Handling of 4-Aminobenzenesulfonyl Chloride

This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for working with 4-aminobenzenesulfonyl chloride (CAS No. 24939-24-0). As a highly reactive compound pivotal in the synthesis of pharmaceuticals, dyes, and agrochemicals, a thorough understanding of its properties and associated hazards is paramount for the safety of all laboratory personnel.[1][2] This document is intended for researchers, scientists, and drug development professionals, aiming to instill a culture of safety grounded in scientific principles and field-proven experience.

Hazard Identification and Proactive Risk Assessment

The foundation of safe laboratory practice is a comprehensive understanding of the chemical's intrinsic properties and potential for harm. 4-Aminobenzenesulfonyl chloride is a compound that demands respect due to its dual reactive centers: the sulfonyl chloride and the amino group.[1]

Physicochemical and Hazard Profile

A summary of the key identification and physicochemical properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 24939-24-0 | [1][3] |

| Molecular Formula | C₆H₆ClNO₂S | [1][2][3] |

| Molecular Weight | ~191.64 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1][5] |

| Primary Hazards | Corrosive, Moisture Sensitive, Irritant | [1][2][6] |

| Solubility | Soluble in polar organic solvents; insoluble in water | [1][7] |

Health Hazard Deep-Dive

4-Aminobenzenesulfonyl chloride is classified as a corrosive material that can cause severe skin burns and serious eye damage.[8][9][10] Contact with the skin can lead to chemical burns, while eye contact poses a risk of permanent damage.[11] Inhalation of the dust is irritating to the respiratory system, and ingestion is harmful.[1][9][12]

The causality behind these hazards lies in the high reactivity of the sulfonyl chloride group. Upon contact with moisture, such as the water present on skin, in the eyes, or in the respiratory tract, it readily hydrolyzes. This reaction produces hydrochloric acid (HCl) as a byproduct, which is a primary contributor to the observed corrosive effects.[7]

Critical Reactivity Hazards

Understanding the reactivity profile is crucial for preventing incidents.

-

Moisture Sensitivity: This is the most significant reactivity hazard. The compound reacts with water, including atmospheric moisture, which can lead to the degradation of the sample and the creation of a corrosive and hazardous acidic environment.[6][11] This necessitates storage in a dry, inert atmosphere.

-

Incompatibility: 4-Aminobenzenesulfonyl chloride is incompatible with strong oxidizing agents and strong bases.[6][8][11] Reactions with bases can be vigorous and exothermic, while reactions with strong oxidizers can create a risk of fire or explosion.

The Risk Assessment Workflow: A Self-Validating System

Before any experimental work begins, a thorough risk assessment must be conducted. This is not a mere checklist but a dynamic, logical process to ensure all potential hazards are identified and controlled.

Caption: Proactive Risk Assessment Workflow.

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls dictates that engineering solutions are the primary and most effective line of defense, with PPE serving as the crucial final barrier between the researcher and the hazard.

Primary Defense: Engineering Controls

-

Chemical Fume Hood: All handling of 4-aminobenzenesulfonyl chloride, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[6][8] This is non-negotiable as it contains dusts and potential vapors, preventing inhalation exposure.

-

Emergency Equipment: An operational and recently tested eyewash station and safety shower must be immediately accessible in the work area.[13]

Secondary Defense: Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific tasks being performed.

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times.[14] When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn over the goggles.[8][13]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile, are required.[13] It is critical to check the manufacturer's specifications for breakthrough time and to double-glove when handling the material for extended periods. Gloves must be inspected for any signs of degradation or puncture before each use.

-

Lab Coat: A chemical-resistant lab coat must be worn and fully fastened.

-

-

Respiratory Protection: For most routine operations within a fume hood, respiratory protection is not required. However, in situations where dust generation is unavoidable or during the cleanup of a significant spill, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary.[8][10][15]

Task-Specific PPE Matrix

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Dispensing | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Recommended if outside containment |

| Reaction Setup | Goggles | Nitrile Gloves | Lab Coat | Not typically required |

| Work-up/Quenching | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not typically required |

| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Apron | Required (N95 or higher) |

Safe Handling and Experimental Workflows

Adherence to standardized protocols is essential for reproducible science and personal safety.

Step-by-Step Protocol for Weighing and Dispensing

-

Preparation: Confirm the chemical fume hood is operational. Don all required PPE as per the matrix above (goggles, face shield, double gloves, lab coat).

-

Staging: Place a weighing paper or boat on the analytical balance inside the fume hood. Tare the balance.

-

Transfer: Keep the reagent bottle as low as possible. Using a clean spatula, carefully transfer the solid from the reagent bottle to the weighing vessel. Avoid any scooping motions that could generate dust.

-

Closure: Promptly and securely close the main reagent bottle.

-

Cleanup: Carefully wipe the spatula with a dry cloth or towel inside the hood. Dispose of the cloth as hazardous waste.

-

Transport: Carry the weighed sample in a secondary container to the reaction vessel within the fume hood.

Logical Workflow for a Synthetic Reaction

The following diagram illustrates the critical safety checkpoints during a typical synthetic procedure involving 4-aminobenzenesulfonyl chloride.

Caption: Key Safety Checkpoints in a Synthetic Workflow.

Storage and Waste Management

Proper storage and disposal are integral parts of the chemical's life cycle management.

Storage Requirements

-

The storage area must be cool, dry, and well-ventilated.[8][10][14]

-

Keep containers tightly sealed to prevent contact with atmospheric moisture.[6][15] Storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[6][10]

-

Segregate from incompatible materials, especially bases and strong oxidizing agents.[6][8]

Waste Disposal Protocols

-

Segregation: All waste contaminated with 4-aminobenzenesulfonyl chloride (including empty containers, gloves, weighing paper, and residual material) must be treated as hazardous waste.

-

Containers: Use clearly labeled, sealed containers for hazardous waste. Do not mix with other waste streams unless compatibility has been verified.

-

Compliance: All waste disposal must be conducted in strict accordance with institutional, local, and national regulations.[8][16]

Emergency Preparedness and Response

A clear and practiced emergency plan is critical to mitigating the impact of an incident.

Spill Response

For a small, manageable spill within a chemical fume hood:

-

Alert: Immediately alert personnel in the vicinity.

-

Isolate: If safe to do so, prevent the spill from spreading.

-

PPE: Don appropriate PPE, including respiratory protection (N95 respirator), heavy-duty gloves, and eye/face protection.

-

Absorb: Cover the spill with an inert, dry absorbent material such as sand or vermiculite. Do NOT use combustible materials like paper towels.

-

Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent (as per your institution's SOP), and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

First Aid for Exposures

Immediate action is critical to minimizing injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][12]

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[9][10][12]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][10][12]

Emergency Response Decision Tree

Caption: Emergency Response Decision-Making Flowchart.

References

-

LookChem. Cas 24939-24-0,4-Aminobenzene-1-sulfonyl chloride. [Link]

-

PubChem. 4-aminobenzenesulfonyl Chloride | C6H6ClNO2S | CID 10910356. National Institutes of Health. [Link]

-

X-Y-Z. SAFETY DATA SHEETS. [Link]

-

Fisher Scientific. SAFETY DATA SHEET, 4-Acetamidobenzenesulfonyl chloride. [Link]

-

Chemsrc. 4-Aminobenzenesulfonyl chloride | CAS#:24939-24-0. [Link]

-

Junyuan Petroleum Group. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. [Link]

Sources

- 1. CAS 24939-24-0: 4-Aminobenzenesulfonyl chloride [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-aminobenzenesulfonyl Chloride | C6H6ClNO2S | CID 10910356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-Aminobenzene-1-sulfonyl chloride | 24939-24-0 [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 14. store.sangon.com [store.sangon.com]

- 15. fishersci.com [fishersci.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Beyond the Sulfa Drugs: A Technical Guide to the Expanding Chemical Space of 4-Aminobenzenesulfonyl Chloride

Abstract

For decades, 4-aminobenzenesulfonyl chloride has been a cornerstone in medicinal chemistry, primarily as the foundational scaffold for the revolutionary class of sulfonamide antibiotics. However, to view this molecule solely through the lens of its historical significance is to overlook a vast and fertile landscape of chemical possibility. The inherent bifunctionality of 4-aminobenzenesulfonyl chloride—a highly reactive sulfonyl chloride group and a versatile amino group—positions it as a uniquely powerful building block for a new generation of molecules. This technical guide moves beyond the well-trodden path of sulfa drugs to explore novel and emerging applications of this remarkable compound. We will delve into its use in the rational design of targeted anticancer agents, the synthesis of advanced polymeric materials, the development of novel catalytic systems, and its burgeoning role in the precise world of bioconjugation and click chemistry. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of 4-aminobenzenesulfonyl chloride in their own innovative work.

Introduction: Re-evaluating a Classic Building Block

4-Aminobenzenesulfonyl chloride, also known as sulfanilyl chloride, is an organic compound featuring a sulfonyl chloride (-SO2Cl) and an amino (-NH2) group attached to a benzene ring.[1] The high reactivity of the sulfonyl chloride group makes it an excellent electrophile for reactions with a wide range of nucleophiles, most notably amines, to form stable sulfonamide bonds.[1] Simultaneously, the amino group can be readily modified, serving as a handle for further functionalization.

While its role in the synthesis of early antibiotics is undisputed, a modern perspective reveals its potential in far more diverse and sophisticated applications. This guide will provide an in-depth exploration of these novel frontiers, complete with detailed experimental protocols, mechanistic insights, and quantitative data to empower the next wave of scientific discovery.

The Modern Pharmacopeia: Engineering Novel Therapeutics

The sulfonamide linkage remains a privileged motif in modern drug discovery. The ability of 4-aminobenzenesulfonyl chloride to readily form this bond allows for its incorporation into a diverse array of therapeutic agents targeting a range of diseases.

Targeted Anticancer Agents: Beyond Cytotoxicity

A significant evolution in cancer therapy is the move away from broad-spectrum cytotoxic agents towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Derivatives of 4-aminobenzenesulfonyl chloride are at the forefront of this movement, particularly in the design of enzyme inhibitors.

2.1.1. Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in both physiological and pathological processes. Several CA isoforms are overexpressed in various cancers and contribute to tumor growth and metastasis. The sulfonamide group is a classic zinc-binding group, making it an ideal pharmacophore for the design of potent and selective CA inhibitors.[2]

Insight into Experimental Design: The primary amino group of 4-aminobenzenesulfonyl chloride allows for the introduction of diverse side chains. This is a key strategy for achieving isoform selectivity. By appending different chemical moieties to the amino group, researchers can exploit subtle differences in the active site pockets of various CA isoforms, leading to inhibitors with improved therapeutic windows. For instance, incorporating triazine moieties can lead to highly potent and selective inhibitors of tumor-associated CA IX.[1]

Table 1: Anticancer Activity of Novel Sulfonamide Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| 10q | A875 (Melanoma) | 4.19 ± 0.78 | [3] |

| HepG2 (Liver) | 3.55 ± 0.63 | [3] | |

| MARC145 (Kidney) | 2.95 ± 0.78 | [3] | |

| 4 | MCF-7 (Breast) | < Tamoxifen | [4] |

| 2 | HOP-92 (Lung) | 4.56 | [5] |

| MDA-MB-468 (Breast) | 21.0 | [5] | |

| SK-MEL-5 (Melanoma) | 30.3 | [5] |

Novel Antibacterial Agents: Combating Resistance

The rise of antibiotic-resistant bacteria is a pressing global health crisis. Researchers are revisiting the sulfonamide scaffold to develop new antibacterial agents that can overcome existing resistance mechanisms. By coupling 4-aminobenzenesulfonyl chloride with novel heterocyclic or amino acid moieties, it is possible to create compounds with enhanced activity against resistant strains.

Insight into Experimental Design: The rationale here is to create hybrid molecules that may have multiple modes of action or improved penetration into bacterial cells. For example, conjugation with amino acids can leverage bacterial amino acid transporters for enhanced uptake.

Table 2: Antibacterial Activity of Novel Sulfonamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a | E. coli | 7.81 | [6] |

| 9a | E. coli | 7.81 | [6] |

| 2b | S. aureus | 6.25 | [7] |

Advanced Materials Science: From Polymers to Functional Surfaces

The reactivity of 4-aminobenzenesulfonyl chloride makes it a valuable monomer and functionalizing agent in the synthesis of advanced materials.

High-Performance Polyamides

Aromatic polyamides are a class of polymers known for their exceptional thermal stability and mechanical strength. The bifunctional nature of 4-aminobenzenesulfonyl chloride allows it to be used as a monomer in polycondensation reactions. The resulting polymers, containing the sulfonyl group, can exhibit enhanced solubility and modified physical properties.[8][9]

Insight into Experimental Design: The incorporation of the bulky sulfonyl group can disrupt polymer chain packing, leading to increased solubility in organic solvents without significantly compromising thermal stability. This is a crucial consideration for processability in industrial applications.

Functionalization of Surfaces

The reactive sulfonyl chloride group can be used to covalently attach the 4-aminobenzene moiety to surfaces containing nucleophilic groups (e.g., hydroxyl or amine groups). The exposed amino group can then be used for further functionalization, creating a versatile platform for a range of applications, from biosensors to chromatography.

Catalysis: Designing Novel Ligand Scaffolds

The amino group of 4-aminobenzenesulfonyl chloride is a convenient starting point for the synthesis of more complex ligands for catalysis.

Schiff Base Ligands

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that can coordinate with a wide variety of metal ions.[8] Schiff bases derived from 4-aminobenzenesulfonamide (the hydrolyzed form of the chloride) can be used to create metal complexes with catalytic activity in various organic transformations.[10][11]

Insight into Experimental Design: The electronic properties of the sulfonamide group can influence the catalytic activity of the metal center. The electron-withdrawing nature of the sulfonyl group can modulate the Lewis acidity of the coordinated metal, potentially enhancing its catalytic performance in reactions such as reductions, oxidations, and polymerizations.[11]

Bioconjugation and Click Chemistry: Precision Engineering of Biomolecules

The precise and efficient modification of biomolecules is a cornerstone of modern chemical biology and drug development. 4-Aminobenzenesulfonyl chloride and its derivatives are emerging as powerful tools in this arena.

Fluorescent Labeling

Derivatives of 4-aminobenzenesulfonyl chloride can be used to create fluorescent probes for labeling proteins and other biomolecules.[12][13] The sulfonyl chloride group reacts with nucleophilic residues on the protein surface, such as lysine, to form a stable covalent bond.

Insight into Experimental Design: The choice of fluorophore attached to the 4-aminobenzenesulfonyl scaffold is critical. By selecting fluorophores with specific excitation and emission properties, researchers can design probes for various imaging applications, including fluorescence microscopy and flow cytometry.

A Gateway to "Click" Chemistry

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the way molecules are connected.[14] 4-Aminobenzenesulfonyl chloride can be readily converted into its corresponding sulfonyl azide, creating a "clickable" building block. This allows for the efficient and specific conjugation of the benzenesulfonamide moiety to alkyne-modified biomolecules, polymers, or surfaces.

Insight into Experimental Design: The conversion of the sulfonyl chloride to a sulfonyl azide is a key enabling step. This transformation opens up the vast possibilities of click chemistry, allowing for the modular assembly of complex architectures with high efficiency and under mild conditions.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 4-aminobenzenesulfonyl chloride and its derivatives. Safety Precaution: 4-Aminobenzenesulfonyl chloride is corrosive and moisture-sensitive.[1] All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Protocol for the Synthesis of N-Substituted Sulfonamides

This protocol describes a general method for the reaction of 4-aminobenzenesulfonyl chloride with a primary or secondary amine.

Materials:

-

4-Aminobenzenesulfonyl chloride

-

Primary or secondary amine of choice

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-aminobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

-

Add the 4-aminobenzenesulfonyl chloride solution dropwise to the stirring amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.

Causality of Experimental Choices:

-

Anhydrous Conditions: 4-Aminobenzenesulfonyl chloride is highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired sulfonamide.

-

Base (Triethylamine/Pyridine): The reaction of the sulfonyl chloride with the amine generates hydrochloric acid (HCl). The base is required to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

0 °C to Room Temperature: The initial cooling to 0 °C helps to control the initial exothermic reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

Protocol for the Synthesis of 4-Azidobenzenesulfonyl Chloride (Conceptual Adaptation)

This protocol is adapted from a procedure for a similar sulfonyl azide synthesis and provides a conceptual framework for converting a sulfonamide to a sulfonyl azide, a key "clickable" intermediate.[15] A two-step process starting from 4-aminobenzenesulfonyl chloride would first involve the synthesis of 4-aminobenzenesulfonamide, followed by diazotization and substitution to the azide. A more direct, though potentially hazardous, approach could involve direct conversion. For a safer, more practical laboratory synthesis, the following conceptual protocol is based on the diazotization of a primary sulfonamide.

Materials:

-

4-Aminobenzenesulfonamide (synthesized from 4-aminobenzenesulfonyl chloride and ammonia)

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN3)

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization: Dissolve 4-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Azide Formation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 5 °C.

-

Allow the reaction to stir for 1-2 hours at 0-5 °C. A precipitate should form.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The crude 4-azidobenzenesulfonamide can then be carefully converted back to the sulfonyl chloride if needed using standard methods (e.g., with PCl5 or SOCl2), though this step should be approached with extreme caution due to the potentially explosive nature of the azide.

Causality of Experimental Choices:

-

Low Temperature: Diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature is crucial for safety and to ensure the desired reaction proceeds.

-

Acidic Conditions: The diazotization reaction requires acidic conditions to generate nitrous acid (HONO) in situ from sodium nitrite.

-

Sodium Azide: This is the source of the azide nucleophile that displaces the diazonium group.

Visualizations

General Workflow for Sulfonamide Synthesis

Caption: Pathway for converting 4-aminobenzenesulfonyl chloride into a "clickable" intermediate for bioconjugation.

Conclusion and Future Outlook

4-Aminobenzenesulfonyl chloride is far more than a historical relic of the antibiotic era. Its rich and versatile chemistry provides a powerful platform for innovation across a spectrum of scientific disciplines. From the rational design of next-generation therapeutics to the construction of advanced materials and the precision engineering of biomolecules, the applications of this humble starting material are continually expanding. As our understanding of complex biological systems and materials science deepens, the demand for versatile and reactive chemical building blocks will only grow. It is our hope that this guide will inspire researchers to look beyond the traditional applications of 4-aminobenzenesulfonyl chloride and unlock its full potential to address the scientific challenges of tomorrow.

References

-

Kachaeva, M. V., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry, 74, 287-296. [Link]

-

Organic Syntheses Procedure. 4-dodecylbenzenesulfonyl azides. [Link]

-

Qadir, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2015, 856983. [Link]

-

Jasim, H. A. (2022). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences, 14(1), 39-44. [Link]

-

Kachaeva, M., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry, 74, 287-296. [Link]

-

Toya, P. L., & Yoshino, T. M. (1998). Reversibility of cysteine labeling by 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. Analytical Biochemistry, 260(2), 220-226. [Link]

-

Qadir, M. A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613. [Link]

-

Kumar, S., & Sharma, K. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 23-35. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(5), 1503. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 13(4), 1317-1324. [Link]

-

Kachaeva, M. V., et al. (2019). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1269-1277. [Link]

-

A Review on Versatile Applications of Novel Schiff Bases and Their Metal Complexes. (2019). Letters in Applied NanoBioScience, 8(4), 637-644. [Link]

-

A Study of Application, Structure and Properties of some Schiff Base Metal Complexes. (2022). Journal of Advanced Scientific Research, 13(07), 10-15. [Link]

-

Maresca, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4329. [Link]

-

Balan, A., et al. (2004). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Polymer, 45(10), 3229-3236. [Link]

-

Kim, E., & S. Lee, H. (2024). Selective fluorescent labeling of cellular proteins and its biological applications. Chemical Society Reviews. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. renyi.hu [renyi.hu]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]

- 10. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]

- 11. View of A Study of Application, Structure and Properties of some Schiff Base Metal Complexes | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 12. Reversibility of cysteine labeling by 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of Sulfonamides Using 4-Aminobenzenesulfonyl Chloride: A Detailed Protocol and Mechanistic Guide

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis of sulfonamides via the reaction of 4-aminobenzenesulfonyl chloride with primary or secondary amines. Sulfonamides are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2][3] This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety procedures, and describes standard methods for purification and characterization. The content is designed for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this vital class of compounds.

Scientific Introduction & Mechanistic Overview

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic and highly reliable transformation in organic chemistry.[4] The reaction is mechanistically analogous to the acylation of an amine with a carboxylic acid chloride and is often referred to as a Hinsberg reaction.[5][6]

The Core Mechanism:

The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of 4-aminobenzenesulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting sulfonamide is protonated. A base, typically a non-nucleophilic tertiary amine like pyridine or triethylamine, is included in the reaction mixture to neutralize the generated hydrogen chloride (HCl), driving the reaction to completion.[7]

The overall transformation is highly efficient and provides a direct route to the stable sulfonamide linkage.[8]

Caption: Reaction mechanism for sulfonamide formation.

Critical Safety & Handling Precautions

WARNING: 4-Aminobenzenesulfonyl chloride and other sulfonyl chlorides are corrosive and react with water, including atmospheric moisture, to release hydrochloric acid.[9][10] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene).

-

Splash-proof safety goggles and a face shield.

-

Flame-resistant lab coat.

-

-

Handling:

-

Use only in a well-ventilated chemical fume hood.[11]

-

Keep the reagent bottle tightly closed and store in a dry, desiccated environment.[9]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[11][12]

-

Do not breathe dust or vapors.[11]

-

-

Waste Disposal:

-

Dispose of all chemical waste according to institutional and local regulations. Quench excess reagent carefully with a suitable nucleophile (like a secondary amine in a solvent) before disposal.

-

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes a general and robust method for the synthesis of N-substituted sulfonamides from 4-aminobenzenesulfonyl chloride.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equiv. | Amount |

| 4-Aminobenzenesulfonyl Chloride | 191.64 | 1.0 | 1.92 g (10 mmol) |

| Primary/Secondary Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.18 g (11 mmol) |

| Pyridine (Base) | 79.10 | 1.5 | 1.19 mL (15 mmol) |

| Dichloromethane (DCM), Anhydrous | - | - | 50 mL |

| 1M Hydrochloric Acid (HCl) | - | - | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |

| Brine (Saturated NaCl) | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |

Step-by-Step Synthesis Procedure

Caption: General experimental workflow for sulfonamide synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine (e.g., benzylamine, 1.1 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM).[7]

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Addition of Sulfonyl Chloride: Carefully add the 4-aminobenzenesulfonyl chloride (1.0 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-12 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Workup:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine and amine), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.[7]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude sulfonamide can be purified by one of two primary methods, depending on its physical properties:

-

Recrystallization: This is the preferred method for crystalline solids. Common solvent systems include ethanol/water or ethyl acetate/hexanes. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, forming pure crystals.[13]

-

Flash Column Chromatography: For oils or non-crystalline solids, purification on a silica gel column is effective. A solvent system (e.g., a gradient of ethyl acetate in hexanes) is chosen based on TLC analysis to separate the desired product from impurities.[7]

Product Characterization

The identity and purity of the synthesized sulfonamide must be confirmed using standard analytical techniques.[2][14]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons from the 4-aminobenzenesulfonyl group and protons from the coupled amine. The N-H proton of a secondary sulfonamide often appears as a broad singlet. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |

| IR Spectroscopy | Characteristic strong S=O stretching bands will be observed. The asymmetric stretch appears around 1350 cm⁻¹ and the symmetric stretch around 1160 cm⁻¹. An N-H stretch will also be visible for primary and secondary sulfonamides.[7] |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight of the synthesized compound. |

References

- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesizing-sulfonamides-in-the-lab]

- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-sulfonamides-using-2-4-dichlorobenzenesulfonyl-chloride]

- Sulfonamide purification process. Google Patents (US2777844A). [URL: https://patents.google.

- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/24/2/262]

- Safety Data Sheet - 4-Aminobenzenesulfonyl chloride. Merck Millipore. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INT-Site/en_US/-/USD/ShowDocument-File?

- Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [URL: https://www.researchgate.net/publication/251950227_Mild_and_General_Method_for_the_Synthesis_of_Sulfonamides]

- SAFETY DATA SHEET - 4-(Acetylamino)benzenesulfonyl chloride. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/00131/A10783]

- Analysis of sulfonamides. Slideshare. [URL: https://www.slideshare.net/pradeepswarnkar2/analysis-of-sulfonamides-pptx]

- CAS 24939-24-0: 4-Aminobenzenesulfonyl chloride. CymitQuimica. [URL: https://www.cymitquimica.com/cas/24939-24-0]

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sulfonamide-synthesis.shtm]

- Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [URL: https://www.researchgate.

- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7326090/]

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3976822/]

- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [URL: https://www.mdpi.com/1422-0067/23/9/4933]

- SAFETY DATA SHEET - 4-Aminobenzenesulfonyl chloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a86805]

- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [URL: https://www.scilit.net/article/10.1139/v02-155]

- Hinsberg reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hinsberg_reaction]

- Reactions of Amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Reactions_of_Amines]

- Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Academia.edu. [URL: https://www.academia.edu/25442595/Convenient_synthesis_of_sulfonamides_from_amines_and_p_toluene_sulfonyl_chloride_mediated_by_crosslinked_poly_4_vinylpyridine_]

- The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [URL: https://www.researchgate.net/figure/The-general-scheme-of-synthesis-is-presented-in-Figure-2-where-the-parent_fig2_334515570]

- Hinsberg Reagent And Test. BYJU'S. [URL: https://byjus.com/chemistry/hinsberg-reagent/]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. CAS 24939-24-0: 4-Aminobenzenesulfonyl chloride [cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 14. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Derivatization of Amines with 4-Aminobenzenesulfonyl Chloride (Sulfanilyl Chloride)

Introduction & Principle

This guide details the protocol for the pre-column derivatization of primary and secondary amines using 4-aminobenzenesulfonyl chloride (also known as sulfanilyl chloride). This derivatization targets the nucleophilic nitrogen of the analyte, forming a stable sulfonamide .[1][2]

Why this Reagent? Unlike common fluorescent tags (e.g., Dansyl or Dabsyl chloride), 4-aminobenzenesulfonyl chloride is often selected for two specific high-value applications:

-

UV/Vis & MS Detectability: It introduces a benzene ring, significantly enhancing UV absorbance (typically ~254–265 nm) for aliphatic amines that lack a chromophore. It also improves ionization efficiency in Electrospray Ionization (ESI-MS) by introducing a polarizable sulfonamide moiety.

-

Post-Derivatization Colorimetry (Bratton-Marshall): The resulting sulfonamide retains a primary aromatic amine. This specific motif allows for subsequent diazotization and coupling (e.g., with N-(1-naphthyl)ethylenediamine), converting the analyte into a highly colored azo dye (

nm) for visible spectrophotometry.

Critical Reagent Stability Note

4-Aminobenzenesulfonyl chloride is inherently unstable as a free base because it contains both a nucleophilic amine and an electrophilic sulfonyl chloride, leading to rapid self-polymerization.

-

Best Practice: Use the hydrochloride salt form, which is stable.

-

Alternative: Use N-acetylsulfanilyl chloride (more stable) followed by an acid hydrolysis step to deprotect the amine.

-

This protocol focuses on the direct use of the hydrochloride salt, which is the most time-efficient method.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (

Figure 1: Reaction pathway for the sulfonylation of a primary amine. The base prevents protonation of the amine, ensuring reactivity.

Materials & Equipment

Reagents

-

Derivatizing Reagent: 4-Aminobenzenesulfonyl chloride hydrochloride (Store at 4°C, desiccated).

-

Buffer: 0.2 M Sodium Borate (pH 9.5) OR 0.5 M Sodium Bicarbonate (pH 10.0). Note: Carbonate buffers are preferred to prevent side reactions common with phosphate.

-

Solvent: HPLC-grade Acetonitrile (MeCN) or Acetone. Must be free of water to prevent reagent hydrolysis.

-

Quenching Agent: 1 M HCl or 10% Glycine solution.

-

Internal Standard (Optional): A structural analog not present in the sample (e.g., hexylamine for amino acid analysis).

Equipment

-

Thermostatic heating block or water bath (capable of 50–60°C).

-

Vortex mixer.[3]

-

HPLC vials with chemically resistant inserts.

Experimental Protocol

Step 1: Preparation of Solutions

-

Buffer Preparation: Dissolve sodium borate in deionized water to 0.2 M. Adjust pH to 9.5 using NaOH.

-

Reagent Solution (Make Fresh): Dissolve 4-aminobenzenesulfonyl chloride hydrochloride in Acetonitrile to a concentration of 5–10 mg/mL .

-

Caution: Do not store this solution for more than 1–2 hours. The reagent hydrolyzes rapidly in the presence of moisture.

-

Step 2: Derivatization Reaction[3][4]

-

Sample Aliquot: Transfer 100 µL of the amine sample (aqueous or methanolic) into a 1.5 mL microcentrifuge tube or HPLC vial.

-

Buffering: Add 100 µL of the Borate Buffer (pH 9.5). Vortex briefly.

-

Checkpoint: Ensure the pH is >9.[4]0. If the sample is highly acidic, adjust with stronger base or use a higher concentration buffer.

-

-

Reagent Addition: Add 200 µL of the Reagent Solution.

-

Incubation: Cap tightly and vortex. Incubate at 60°C for 30 minutes .

-

Optimization: For sterically hindered secondary amines, extend time to 60 minutes or increase temperature to 70°C.

-

-

Cooling: Remove from heat and allow to cool to room temperature (approx. 5 mins).

Step 3: Quenching & Cleanup[3]

-

Quenching: Add 50 µL of 1 M HCl.

-

Purpose: This lowers the pH to <3, converting unreacted sulfonyl chloride to sulfonic acid (highly polar) and stopping the reaction. It also protonates the aniline group on the derivative, which can aid in separation.

-

-

Clarification: If a precipitate forms (often buffer salts), centrifuge at 10,000 x g for 5 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter into an HPLC vial.

Analytical Parameters (HPLC-UV)

| Parameter | Specification | Notes |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3–5 µm) | Standard RP columns work well for sulfonamides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps the aniline group protonated or neutral depending on pKa. |

| Mobile Phase B | Acetonitrile | Methanol can also be used but creates higher backpressure. |

| Gradient | 5% B to 90% B over 20 min | Adjust based on analyte hydrophobicity. |

| Detection | UV at 254 nm or 265 nm | The benzenesulfonyl moiety absorbs strongly here. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm columns. |

Troubleshooting & Optimization

Common Issues

-

Low Yield:

-

Multiple Peaks per Analyte:

-

Cause: Di-derivatization (e.g., Tyrosine reacting at both amine and phenol). Fix: This is expected; quantitate the major peak or adjust pH to favor amine selectivity (pH < 9.5).

-

-

Reagent Peak Interference:

-

The hydrolyzed reagent (sulfanilic acid) elutes very early (near void volume) in RP-HPLC. The derivatives will elute much later, ensuring good separation.

-

Stability Check

The sulfonamide bond is extremely stable against acid hydrolysis. Samples can typically be stored at 4°C for up to 1 week without degradation.

References

- General Sulfonylation Protocol: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for sulfonyl chloride reactivity).

-

Reactivity of Sulfanilyl Chloride

-

Cevasco, G., Piatek, A. M., & Thea, S. (2013). Reactivity of 4-aminobenzenesulfonyl chloride. ResearchGate.

-

-

HPLC Derivatization of Amines

-

Bratton-Marshall Chemistry

-

BenchChem Technical Guide.[3] "2-Amino-benzenesulfonyl chloride: Reactivity and Applications."

-

Sources

- 1. 2-Amino-benzenesulfonyl chloride|CAS 109061-25-8 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 苯磺酰氯 derivatization grade (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

The Alchemist's Toolkit: 4-Aminobenzenesulfonyl Chloride as a Master Reagent in Modern Drug Discovery

Introduction: The Unassuming Architect of "Miracle Drugs"

In the grand narrative of medicinal chemistry, few molecules can claim a legacy as profound and enduring as 4-aminobenzenesulfonyl chloride and its derivatives. This seemingly simple aromatic sulfonyl chloride is the cornerstone of the sulfonamide class of drugs, the first broadly effective systemic antibacterials that heralded the dawn of the antibiotic revolution.[1][2] Often referred to as "sulfa drugs," these synthetic marvels transformed the landscape of medicine by providing the first effective treatments for a wide range of bacterial infections, including pneumonia and meningitis, dramatically reducing mortality rates in the pre-penicillin era.[2]

While their initial fame was built on their antibacterial prowess, the utility of the sulfonamide scaffold, expertly crafted from 4-aminobenzenesulfonyl chloride, has expanded into a remarkable array of therapeutic areas. Today, this versatile pharmacophore is a key structural motif in drugs treating conditions as diverse as type 2 diabetes, high blood pressure, inflammatory bowel disease, and even certain cancers.[1][3] This enduring relevance is a testament to the unique chemical and biological properties imparted by the sulfonamide group.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It will provide not only detailed, field-proven protocols for the synthesis of key sulfonamide drugs but also delve into the causality behind the experimental choices, empowering you to troubleshoot, adapt, and innovate in your own drug discovery endeavors. We will explore the critical role of protecting groups, the nuances of the sulfonylation reaction, and the essential techniques for purification and characterization, all grounded in authoritative scientific principles.

The Linchpin of Sulfonamide Synthesis: Physicochemical Properties of the Precursor

4-Acetamidobenzenesulfonyl chloride, the acetyl-protected form of 4-aminobenzenesulfonyl chloride, is the workhorse reagent in the synthesis of a vast library of sulfonamide drugs. The acetyl group serves as a crucial protecting group for the aniline nitrogen, preventing unwanted side reactions during the aggressive chlorosulfonation step.[4] Understanding the properties of this key intermediate is fundamental to its effective application.

| Property | Value | Reference(s) |

| IUPAC Name | 4-acetamidobenzenesulfonyl chloride | [5] |

| Molecular Formula | C₈H₈ClNO₃S | [5] |

| Molecular Weight | 233.67 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 149 °C (decomposes) | [5] |

| Solubility | Reacts with water and alcohols. Soluble in chlorinated solvents like dichloromethane and chloroform. | [4][5] |

The Art of Sulfonylation: A Symphony of Reactions

The synthesis of sulfonamides from 4-acetamidobenzenesulfonyl chloride is a multi-step process that elegantly combines fundamental reactions of aromatic and amine chemistry. The overall workflow is a testament to the strategic manipulation of functional groups to achieve a desired molecular architecture.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]

- 4. CN103396381A - Production method for hydrochlorothiazide - Google Patents [patents.google.com]

- 5. theochem.mercer.edu [theochem.mercer.edu]

Application Notes & Protocols: The Strategic Use of 4-Aminobenzenesulfonyl Chloride in the Synthesis of Sulfonamide-Based Antibacterial Agents

Introduction: The Cornerstone Role of Sulfonamides and Their Precursor

The discovery of sulfonamides, or "sulfa drugs," marked a watershed moment in medicine, representing the first class of systemically effective antibacterial agents. Their introduction dramatically reduced the morbidity and mortality associated with bacterial infections before the widespread availability of penicillin.[1] The therapeutic action of these drugs stems from their structural similarity to p-aminobenzoic acid (PABA), a critical metabolite for bacterial survival.[2][3] By acting as competitive inhibitors of the enzyme dihydropteroate synthetase, sulfonamides block the synthesis of folic acid, a pathway essential for bacterial DNA and protein production, thereby exerting a bacteriostatic effect.[3]

At the heart of this vast and versatile class of drugs is the 4-aminobenzenesulfonamide core structure. The synthesis of this pharmacophore and its myriad derivatives relies heavily on a key chemical intermediate: 4-aminobenzenesulfonyl chloride or, more commonly, its N-acetyl protected form, 4-acetamidobenzenesulfonyl chloride.[2] This guide provides a detailed exploration of the synthesis, purification, and characterization of sulfonamide antibacterial agents, elucidating the critical role of these sulfonyl chloride precursors. We will delve into the underlying chemical principles, provide field-proven laboratory protocols, and discuss the structure-activity relationships that govern the efficacy of these vital medicines.

Core Synthetic Strategy: A Multi-Step Approach

The direct synthesis of antibacterial sulfonamides from 4-aminobenzenesulfonyl chloride is fraught with challenges due to the inherent reactivity of both the amino (-NH₂) and sulfonyl chloride (-SO₂Cl) groups. The amino group can react with the sulfonyl chloride of another molecule, leading to polymerization. Therefore, a robust protecting group strategy is universally employed. The synthesis is logically broken down into four key stages: protection, chlorosulfonation, amidation, and deprotection.

Caption: Overall workflow for sulfonamide synthesis.

Stage 1 & 2: Protection and Chlorosulfonation

The journey begins with aniline, which is first protected via acetylation with acetic anhydride to form acetanilide.[4] This step is crucial as it deactivates the amino group, preventing it from reacting during the subsequent harsh chlorosulfonation step and ensuring the sulfonyl chloride group is installed at the para position on the aromatic ring.[4] The resulting acetanilide is then treated with an excess of chlorosulfonic acid. This powerful electrophilic reagent introduces the sulfonyl chloride moiety, yielding 4-acetamidobenzenesulfonyl chloride, the key intermediate for building diverse sulfonamides.[4][5]

Stage 3: Amidation - The Key Bond Formation

The nucleophilic substitution reaction between the synthesized 4-acetamidobenzenesulfonyl chloride and a primary or secondary amine is the cornerstone of sulfonamide synthesis.[6] This reaction forms the critical S-N (sulfonamide) bond. The choice of amine (R¹R²NH) is what determines the final identity and properties of the drug. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Generalized mechanism for S-N bond formation.

Stage 4: Deprotection

The final step involves the acidic hydrolysis of the acetyl protecting group to regenerate the free primary amino group (-NH₂).[2][4] This free para-amino group is indispensable for the antibacterial activity of the resulting sulfonamide.[1][7]

Experimental Protocols

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations involving this reagent must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. 4-aminobenzenesulfonyl chloride is also corrosive and an irritant.[8]

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate)

This protocol outlines the synthesis of the core building block from acetanilide.

-

Setup: Place 25 g of powdered acetanilide into a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a calcium chloride guard tube to protect from atmospheric moisture.[5]

-

Reagent Addition: In a fume hood, slowly add 63 mL of chlorosulfonic acid to the acetanilide through the dropping funnel with continuous stirring. An exothermic reaction will occur. Maintain control by adjusting the addition rate.[4][5]

-

Reaction: Once the addition is complete, heat the reaction mixture in a water bath at 60-70°C for two hours to ensure the reaction goes to completion.[5]

-

Workup: Cool the mixture to room temperature. In a separate large beaker (2 L), prepare approximately 200 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. The 4-acetamidobenzenesulfonyl chloride will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of ice-cold water until the filtrate is neutral to pH paper.[4]

-

Drying: Press the solid as dry as possible on the filter. The crude product can be used directly in the next step or dried further in a desiccator.

Protocol 2: General Synthesis of an N-Substituted Sulfonamide

This protocol describes the coupling of the intermediate with a generic primary amine.

-

Setup: In a 250 mL round-bottom flask, combine the crude 4-acetamidobenzenesulfonyl chloride from Protocol 1 with 1.1 molar equivalents of the desired primary amine (e.g., 2-aminopyridine) and 50 mL of pyridine. Pyridine acts as both the solvent and the base.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, then gently reflux for 30 minutes to ensure the reaction is complete.

-

Workup: Cool the reaction mixture and pour it into 200 mL of cold 2M HCl. This will neutralize the excess pyridine and precipitate the protected sulfonamide product.

-

Isolation: Collect the crude protected sulfonamide by vacuum filtration, wash with cold water, and air dry.

Protocol 3: Deprotection to Yield Final Sulfonamide

-

Setup: Place the crude protected sulfonamide from Protocol 2 into a 100 mL round-bottom flask. Add a volume of 6M HCl equivalent to approximately twice the weight of the sulfonamide (e.g., 20 mL of acid for 10 g of product).[4]

-

Reaction: Heat the mixture under reflux for 1-2 hours. The solid should dissolve as the hydrolysis proceeds.

-

Workup: Cool the solution in an ice bath. Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is neutral or slightly alkaline (pH 7-8). The final sulfonamide product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Protocol 4: Purification by Recrystallization

Recrystallization is essential for obtaining a high-purity final product suitable for biological testing.

-

Solvent Selection: A 95% ethanol-water mixture is an excellent solvent system for many sulfonamides.[9][10] The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent. Isopropanol-water mixtures are also effective.[11][12]

-

Dissolution: Place the crude, dry sulfonamide in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., 95% ethanol) and bring the mixture to a boil on a hot plate until the solid just dissolves completely.[13]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[11]

-

Hot Filtration (Optional): To remove charcoal or other insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[13]

-

Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for 15-30 minutes.[11]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities. Dry the crystals to a constant weight.[9]

Characterization of Synthesized Agents

Confirming the identity and purity of the final product is a non-negotiable step in drug synthesis.

| Technique | Purpose | Characteristic Signatures for Sulfonamides |

| Melting Point | Assess purity | A sharp, defined melting range close to the literature value indicates high purity.[9] |

| FT-IR Spectroscopy | Identify functional groups | - N-H stretches (amine & sulfonamide): ~3300-3400 cm⁻¹ - C=O stretch (if acetyl group present): ~1680-1700 cm⁻¹ - Asymmetric SO₂ stretch: ~1310-1345 cm⁻¹[14][15] - Symmetric SO₂ stretch: ~1140-1190 cm⁻¹[14][15] |

| ¹H NMR Spectroscopy | Determine proton environment | - Aromatic protons: ~6.5-7.7 ppm[15] - Sulfonamide N-H proton: Singlet, often downfield >8.5 ppm[15] - Free amine (-NH₂) protons: Broad singlet, ~5.9 ppm after deprotection[15] |

| ¹³C NMR Spectroscopy | Determine carbon skeleton | Provides a map of all unique carbon atoms in the molecule, confirming the overall structure.[15][16] |

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is highly dependent on their chemical structure. Decades of research have established key principles that guide the design of new, more potent agents.

Caption: Key structure-activity relationships for sulfonamides.

-

The para-Amino Group: The primary amino group at the N⁴ position is essential.[1] It must be unsubstituted, as this group mimics the corresponding amine in PABA. Prodrugs exist where this group is modified but is cleaved in vivo to release the active drug.[1][7]

-

The Aromatic Ring: The amino and sulfonamide groups must be in a 1,4 (para) arrangement on the benzene ring.

-

The Sulfonamide Nitrogen (N¹): This is the most common site for modification. Substitution on the N¹ nitrogen with various heterocyclic rings (like in sulfamethoxazole or sulfadiazine) dramatically influences the drug's potency, pharmacokinetic properties, and solubility.[2][17] Electron-withdrawing substituents on the N¹ atom increase the acidity of the sulfonamide proton, which is correlated with enhanced antibacterial activity.[7]

Conclusion

4-Aminobenzenesulfonyl chloride, primarily used in its N-acetyl protected form, remains an indispensable building block in medicinal chemistry. It provides a reliable and versatile platform for the synthesis of a wide array of sulfonamide-based antibacterial agents. A thorough understanding of the protective group strategy, reaction mechanisms, purification techniques, and structure-activity relationships is paramount for researchers and scientists in the field of drug development. The protocols and principles outlined in this guide offer a comprehensive framework for the successful synthesis and optimization of this historic yet continually relevant class of therapeutic agents.

References

-

Jain, K., & Khan, S. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19(10), 4299-4318. Available at: [Link]

-

Al-Mohammadi, A. A. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Available at: [Link]

-

Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management, 9(1). Available at: [Link]

-

Scribd. (n.d.). Recrystallization of Sulfanilamide. Available at: [Link]

-

Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Available at: [Link]

-

SlideShare. (2015). Antibacterial sulfonamides. Available at: [Link]

-

Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Available at: [Link]

-

de Paula, M. S., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7734-7743. Available at: [Link]

-

Sarker, A. H., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(30), 7527-7535. Available at: [Link]

-

Med chem. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. Available at: [Link]

-

Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Advanced Scientific Research. Available at: [Link]

-

Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(11), 969-975. Available at: [Link]

-

Banci, L., et al. (1991). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 43(1), 1-10. Available at: [Link]

-

Semantic Scholar. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Available at: [Link]

-